molecular formula C12H16ClNO B577404 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride CAS No. 1259393-22-0

7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride

Cat. No. B577404
Key on ui cas rn: 1259393-22-0
M. Wt: 225.716
InChI Key: BVVXSFNPPTUJOR-UHFFFAOYSA-N
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Patent
US08299060B2

Procedure details

Charge a 5 L flask equipped, with an overhead stirrer, heating mantle, thermocouple, nitrogen purge and a teflon transfer line, with the mixture of tert-butyl 4-ethyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1,4-dicarboxylate and tert-butyl 4-methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1,4-dicarboxylate (1286 g, 3.56 moles) dissolved in IPA (2 L) and heat the resulting mixture to 50° C. In a separate 12 L flask, equipped with an overhead stirrer, heating mantle, thermocouple, and nitrogen purge to a scrubber, add 5 N NaOH (1 L) and H2O (3 L). Thereafter add HCl (conc, 1.87 L, 21.8 moles) to the 12 L flask and heat to 50° C. Transfer the contents of the 5 L flask to the 12 L flask via the transfer line while flushing with N2 to remove the off gases from the reaction. After the addition, warm the resulting mixture to 80° C., and continue the N2 flush. After the reaction is complete allow the reaction mixture to cool to less than about 20° C. Add MTBE (4 L), and adjust the pH to neutral with aqueous NaOH. Transfer the resulting reaction mixture to a 22 L flask and separate the layers. Wash the aqueous layer with MTBE (2×2 L). Combine the organic washings and wash with brine (2 L), dry over MgSO4, filter and rinse with MTBE. Concentrate the filtrate to a dark oil. Dissolve in IPA (8 volumes) and transfer to a 12 L flask equipped with an overhead stirrer, thermocouple, 1 L addition funnel and N2 purge. Charge the addition funnel with HCl (conc. 765 mL) and add drop-wise over about 1 hr to the IPA solution. Stir the resulting slurry for about 1-2 hrs, filter, rinse the solids with cold IPA (3×500 mL), and dry the solid over night at about 50° C. to yield 561 g of the title compound.
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-ethyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1,4-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1,4-dicarboxylate
Quantity
1286 g
Type
reactant
Reaction Step One
Name
Quantity
1.87 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:25]=[C:24]([CH3:26])[C:5]2[N:6](C(OC(C)(C)C)=O)[CH2:7][CH2:8][CH:9](C(OCC)=O)[C:10](=[O:11])[C:4]=2[CH:3]=1.CC1C=C(C)C2N(C(OC(C)(C)C)=O)CCC(C(OC)=O)C(=O)C=2C=1.[ClH:52].N#N>CC(O)C>[ClH:52].[CH3:1][C:2]1[CH:25]=[C:24]([CH3:26])[C:5]2[NH:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1 |f:5.6|

Inputs

Step One
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tert-butyl 4-ethyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1,4-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(N(CCC(C2=O)C(=O)OCC)C(=O)OC(C)(C)C)C(=C1)C
Name
tert-butyl 4-methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1,4-dicarboxylate
Quantity
1286 g
Type
reactant
Smiles
CC1=CC2=C(N(CCC(C2=O)C(=O)OC)C(=O)OC(C)(C)C)C(=C1)C
Step Two
Name
Quantity
1.87 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Stir the resulting slurry for about 1-2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge a 5 L flask
CUSTOM
Type
CUSTOM
Details
equipped, with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
thermocouple, nitrogen purge
CUSTOM
Type
CUSTOM
Details
In a separate 12 L flask, equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
thermocouple, and nitrogen purge to a scrubber
ADDITION
Type
ADDITION
Details
add 5 N NaOH (1 L) and H2O (3 L)
CUSTOM
Type
CUSTOM
Details
while flushing with N2
CUSTOM
Type
CUSTOM
Details
to remove the off gases
CUSTOM
Type
CUSTOM
Details
from the reaction
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
warm the resulting mixture to 80° C.
CUSTOM
Type
CUSTOM
Details
flush
TEMPERATURE
Type
TEMPERATURE
Details
to cool to less than about 20° C
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture to a 22 L flask
CUSTOM
Type
CUSTOM
Details
separate the layers
WASH
Type
WASH
Details
Wash the aqueous layer with MTBE (2×2 L)
WASH
Type
WASH
Details
Combine the organic washings and wash with brine (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
rinse with MTBE
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate to a dark oil
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve in IPA (8 volumes)
CUSTOM
Type
CUSTOM
Details
transfer to a 12 L flask
CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
thermocouple, 1 L addition funnel
CUSTOM
Type
CUSTOM
Details
N2 purge
ADDITION
Type
ADDITION
Details
Charge the addition funnel with HCl (conc. 765 mL)
ADDITION
Type
ADDITION
Details
add
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
rinse the solids with cold IPA (3×500 mL)
CUSTOM
Type
CUSTOM
Details
dry the solid over night at about 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.CC1=CC2=C(NCCCC2=O)C(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 561 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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